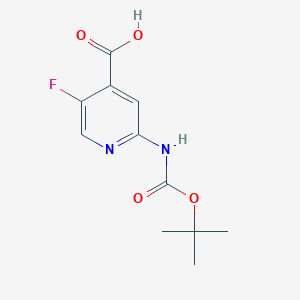

2-(Tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid

Description

2-(tert-Butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid is a pyridine derivative characterized by three key functional groups:

- A tert-butoxycarbonyl (Boc) protecting group at position 2, which enhances stability and modulates reactivity during synthetic processes.

- A carboxylic acid group at position 4, enabling solubility in polar solvents and participation in coordination or ionic interactions.

This compound is of interest in medicinal chemistry and materials science due to its structural versatility, particularly in drug design where pyridine cores are common pharmacophores .

Properties

Molecular Formula |

C11H13FN2O4 |

|---|---|

Molecular Weight |

256.23 g/mol |

IUPAC Name |

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-8-4-6(9(15)16)7(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |

InChI Key |

PCWKVVVESIPCAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(Tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid generally involves:

- Introduction of the Boc-protected amino group at the 2-position of the pyridine ring.

- Selective fluorination at the 5-position.

- Installation or preservation of the carboxylic acid functionality at the 4-position.

- Protection and deprotection steps to control functional group reactivity.

Two main approaches are evident from the literature:

- Direct Boc-protection of 2-amino-5-fluoro-pyridine-4-carboxylic acid.

- Multi-step synthesis involving functional group transformations, including esterification, fluorination, and Boc-protection.

Representative Detailed Preparation Example

A typical synthesis reported involves:

- Dissolving tert-butyl ester precursor in a MeOH/H2O mixture.

- Adding sodium bicarbonate and di-tert-butyl dicarbonate to the solution.

- Stirring at room temperature for 4 hours until completion (monitored by TLC).

- Concentration under reduced pressure to remove methanol.

- Extraction with ethyl acetate, washing with brine, drying over sodium sulfate.

- Purification by flash chromatography to isolate the Boc-protected amino acid as a white foam.

This method ensures selective protection of the amino group without affecting the carboxylic acid functionality.

Alternative Synthetic Routes

Reaction Conditions and Yields Summary Table

Research Findings and Characterization

- NMR Spectroscopy : Proton and fluorine NMR confirm the substitution pattern and the presence of Boc group.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- Chromatography : Flash column chromatography and preparative HPLC used for purification.

- Melting Point : Reported melting points consistent with pure Boc-protected amino acid derivatives.

- Reaction Monitoring : Thin-layer chromatography (TLC) and NMR used to monitor reaction progress and completion.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The oxidation of the compound can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines.

Substitution: The fluorine atom and the Boc-protected amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce amines.

Scientific Research Applications

2-(Tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.

Biology: Employed in the synthesis of bioactive peptides and proteins.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amino function, allowing selective reactions to occur at other sites on the molecule . The fluorine atom can influence the compound’s reactivity and stability, making it useful in various synthetic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues from the Catalog of Pyridine Compounds (2017)

The Catalog of Pyridine Compounds (2017) lists several analogues with variations in substituent type, position, and functional groups. Key comparisons are summarized below:

Table 1: Structural Comparison of Selected Pyridine Derivatives

| Compound Name (IUPAC) | Boc Position | Substituent at Position 4 | Substituent at Position 5 | Carboxylic Acid Position |

|---|---|---|---|---|

| 2-(tert-Butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid | 2 | – | F | 4 |

| 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid | 2 | Cl | – | 3 (nicotinic acid) |

| 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid | 3 | – | OMe | 4 (isonicotinic acid) |

| tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate | 3 | I | OMe | – |

Note: "Nicotinic acid" refers to carboxylic acid at position 3, while "isonicotinic acid" denotes position 4 .

Key Differences and Implications

Substituent Electronic Effects

- Fluorine vs. Chlorine/Iodo : The 5-fluoro substituent in the target compound introduces strong electronegativity, enhancing hydrogen-bond acceptor capacity compared to bulkier halogens (e.g., 4-chloro or 4-iodo in analogues). This may improve solubility and bioavailability in pharmaceutical applications .

- Methoxy vs. Fluoro : Methoxy groups (e.g., in tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate) provide steric bulk and moderate electron-donating effects, contrasting with fluorine’s electron-withdrawing nature .

Carboxylic Acid Position

- The 4-carboxylic acid group in the target compound and 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid enables distinct binding modes compared to nicotinic acid derivatives (carboxylic acid at position 3). For example, isonicotinic acid derivatives are better suited for coordination with metal ions in catalysis .

Boc Group Positioning

- A Boc group at position 2 (target compound) vs. position 3 (e.g., 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid) alters steric accessibility. Position 2 placement may reduce steric hindrance during nucleophilic substitutions at adjacent positions .

Biological Activity

2-(Tert-butoxycarbonylamino)-5-fluoro-pyridine-4-carboxylic acid (CAS No. 2265917-10-8) is a synthetic compound with notable biological activities. It is characterized by its molecular formula and a molecular weight of 256.23 g/mol. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of oncology and neurology.

The compound's structure includes a pyridine ring substituted with a fluorine atom and a tert-butoxycarbonylamino group, which contributes to its solubility and reactivity. The presence of the carboxylic acid functional group makes it a candidate for various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂O₄F |

| Molecular Weight | 256.23 g/mol |

| CAS Number | 2265917-10-8 |

| Purity | >95% |

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be beneficial in cancer treatment by disrupting tumor growth and proliferation.

- Cellular Signaling Modulation : It interacts with various signaling pathways, potentially affecting cell survival, apoptosis, and inflammation processes.

Case Studies

- Antitumor Activity : In vitro studies demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Research Findings

Recent studies have highlighted the compound's effectiveness in modulating key biological targets:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines using the MTT assay, revealing IC50 values indicative of potent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| SH-SY5Y (Neuroblastoma) | 18.0 |

- Mechanistic Studies : Flow cytometry analyses indicated that treatment with this compound leads to increased levels of reactive oxygen species (ROS), suggesting a role in oxidative stress-mediated apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.